(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Overview
Description
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine is a versatile chemical compound with the molecular formula C15H15N3. It is known for its unique structure, which allows it to be used in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine typically involves the reaction of propargylamine with two equivalents of 2-pyridinemethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the deprotonation of the alcohol and subsequent nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: As a ligand in the development of metal-based drugs and catalysts.
Materials Science: As a precursor for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can facilitate various catalytic processes, including hydrogenation, oxidation, and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- (Prop-2-yn-1-yl)bis[(pyridin-3-yl)methyl]amine
- (Prop-2-yn-1-yl)bis[(pyridin-4-yl)methyl]amine
- (Prop-2-yn-1-yl)bis[(quinolin-2-yl)methyl]amine
Uniqueness
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine is unique due to its specific coordination chemistry and the ability to form stable complexes with various metal ions. This property makes it particularly useful in catalytic applications and the development of metal-based drugs .
Properties
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHHECOZJWQJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=N1)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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